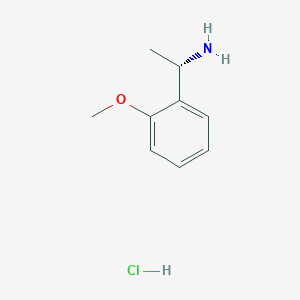

(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride

Description

The exact mass of the compound (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(2-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(10)8-5-3-4-6-9(8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKNCZHNEDRTEP-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662531 | |

| Record name | (1S)-1-(2-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332832-15-1 | |

| Record name | (1S)-1-(2-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(2-methoxyphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride chemical properties

Technical Profile: (S)-1-(2-Methoxyphenyl)ethanamine Hydrochloride [1][2]

Executive Summary

(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride (also known as (S)-2-methoxy-α-methylbenzylamine HCl) is a high-value chiral building block used in the asymmetric synthesis of pharmaceutical intermediates.[1][2] Distinguished by the ortho-methoxy substituent on the phenyl ring, this compound offers unique steric and electronic properties compared to its para- and meta- isomers.[1][3] It serves two primary functions in drug development: as a chiral auxiliary for inducing stereoselectivity in C-C bond formation and as a resolving agent for the optical purification of chiral acids.[3]

Chemical Identity & Physicochemical Properties

The hydrochloride salt is the preferred form for storage and handling due to the oxidative instability and volatility of the free amine.[3]

Table 1: Chemical Identification

| Parameter | Details |

| IUPAC Name | (1S)-1-(2-methoxyphenyl)ethanamine hydrochloride |

| Common Name | (S)-2-Methoxy-α-methylbenzylamine HCl |

| CAS Number (Free Base) | 68285-24-5 (Primary Reference) |

| CAS Number (HCl Salt) | Not widely indexed; typically prepared in situ or referenced via free base.[1][2] |

| Molecular Formula | C₉H₁₃NO[1][3][4] · HCl |

| Molecular Weight | 187.67 g/mol (Salt); 151.21 g/mol (Free Base) |

| Chirality | (S)-Enantiomer |

| SMILES | CN.Cl |

Table 2: Physical Properties

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline solid | Free base is a colorless liquid.[1][2][3][5] |

| Melting Point | >200°C (Decomposes) | Typical for amine hydrochlorides.[1][3] |

| Solubility | High in Water, Methanol, Ethanol | Low solubility in non-polar solvents (Hexane). |

| Hygroscopicity | Moderate | Store in desiccated conditions.[1][3] |

| Optical Rotation | Negative (-) direction (neat/methanol) | Specific rotation |

Synthetic Pathways & Manufacturing

The synthesis of (S)-1-(2-methoxyphenyl)ethanamine hydrochloride is achieved through two primary industrial routes: Classical Optical Resolution and Asymmetric Reductive Amination .[1]

Method A: Classical Optical Resolution (Scalable)

This method is preferred for bulk manufacturing due to lower catalyst costs.[1][3] It relies on the formation of diastereomeric salts using inexpensive chiral acids.[3]

-

Racemization: Start with racemic 1-(2-methoxyphenyl)ethylamine.[1][3]

-

Salt Formation: React with (S)-(+)-Mandelic acid or L-Tartaric acid in ethanol/water.[1][3]

-

Fractional Crystallization: The (S)-amine-(S)-acid salt crystallizes out due to lower solubility compared to the (R)-(S) diastereomer.[1]

-

Basification: Treat the purified salt with NaOH to release the (S)-free base.[1][3]

-

Salt Formation: React with anhydrous HCl in diethyl ether or isopropanol to precipitate the target hydrochloride salt.[3]

Method B: Asymmetric Reductive Amination (High Purity)

Used for high-value, small-batch synthesis where enantiomeric excess (ee) >99% is required immediately.[1]

-

Reagents: Ammonium formate, Chiral Iridium or Rhodium catalyst (e.g., [Cp*RhCl2]2 with chiral diamine ligand).

-

Mechanism: Enantioselective hydride transfer to the in situ formed imine.[3]

Process Visualization: Optical Resolution Cycle

The following diagram illustrates the resolution workflow, a critical process for isolating the (S)-enantiomer.

Figure 1: Workflow for the optical resolution of the racemic amine to the desired (S)-HCl salt.[1]

Applications in Drug Discovery

Chiral Auxiliary

(S)-1-(2-Methoxyphenyl)ethanamine acts as a powerful chiral auxiliary in the synthesis of enantiopure carboxylic acids and aldehydes.[1]

-

Mechanism: It forms a diastereomeric imine or amide with a prochiral substrate.[3] The steric bulk of the ortho-methoxy group, combined with the α-methyl group, creates a highly defined "chiral pocket" that blocks one face of the molecule, forcing incoming reagents (nucleophiles or electrophiles) to attack from the opposite side.

-

Advantage: The ortho-methoxy group provides additional coordination sites (via the oxygen lone pair) for metal catalysts (e.g., Lithium or Magnesium), enhancing rigidity and stereocontrol compared to the unsubstituted phenylethylamine.[1]

Resolving Agent

Due to its basicity and rigid structure, this amine is used to resolve racemic acids, such as:

-

Chiral carboxylic acid intermediates (e.g., Ibuprofen analogs)[1]

-

Protocol: The amine is mixed with the racemic acid in a 1:1 molar ratio in a solvent like methanol.[3] The resulting diastereomeric salts are separated by crystallization.[3]

Analytical Characterization

To validate the identity and purity of the compound, the following analytical signals are diagnostic:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.5 ppm (br s, 3H): Ammonium protons (-NH₃⁺).[1]

-

δ 7.2 - 6.9 ppm (m, 4H): Aromatic ring protons.[1]

-

δ 4.6 ppm (q, 1H): Chiral center methine (-CH-).[1]

-

δ 3.8 ppm (s, 3H): Ortho-methoxy group (-OCH₃).[1] Note: This singlet is distinct from the para-isomer, appearing slightly downfield due to the ortho position.

-

δ 1.5 ppm (d, 3H): Methyl doublet (-CH₃).[1]

-

-

Chiral HPLC:

Handling, Stability & Safety

-

Storage: The hydrochloride salt is hygroscopic.[3] Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2-8°C.

-

Stability: Stable in solid form.[3] Aqueous solutions should be used immediately to prevent slow racemization or oxidation.[1][3]

-

Hazards (GHS Classification):

References

-

Thermo Fisher Scientific. (S)-1-(2-Methoxyphenyl)ethylamine, ChiPros™, 99%, ee 98+% Product Specification.[1] Retrieved from .[1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74896, 2-Methoxyphenethylamine.[1][3] Retrieved from .[1]

-

ChemicalBook. (S)-1-(2-Methoxyphenyl)ethylamine Properties and Suppliers. Retrieved from .[1]

-

TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents Technical Review. Retrieved from .[1]

-

Accela ChemBio. (S)-1-(2-Methoxyphenyl)ethanamine Product Data. Retrieved from .[1]

Sources

- 1. (S)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 793467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1551680-75-1,2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 2-Methoxyphenethylamine | C9H13NO | CID 74896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | CAS#:41851-59-6 | Chemsrc [chemsrc.com]

- 5. 202185-84-0,Homopiperazine-1,4-bis(2-ethanesulfonic acid)-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Guide: Safety and Handling of (S)-1-(2-Methoxyphenyl)ethanamine Hydrochloride

[1]

Part 1: Executive Summary & Chemical Identity[1]

(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride is a chiral primary amine salt used extensively as a resolving agent, a chiral auxiliary, and a key intermediate in the synthesis of CNS-active pharmaceutical ingredients.[1] Its handling presents a dual challenge: managing the acute corrosivity typical of benzylic amines and preserving the enantiomeric integrity of the (S)-isomer against racemization.[1]

This guide moves beyond standard SDS data, integrating field-proven protocols for containment, synthesis, and emergency response.

Chemical Profile[1][2][3][4][5][6]

| Parameter | Specification |

| Chemical Name | (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride |

| Common Synonyms | (S)-2-Methoxy-α-methylbenzylamine HCl; (S)-1-(2-Methoxyphenyl)ethylamine HCl |

| CAS Number | 68285-24-5 (Free Base); Note: HCl salt often indexed under free base or racemic CAS 17087-50-2 depending on vendor.[1][2] |

| Molecular Formula | C₉H₁₃NO[1][3][4][5][6] · HCl |

| Molecular Weight | 187.67 g/mol (Salt); 151.21 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid |

| Solubility | High in water, methanol; Low in non-polar solvents (hexane, toluene) |

| Chirality | (S)-Enantiomer (Levorotatory in most solvents) |

Part 2: Hazard Identification & Toxicology (E-E-A-T)

Mechanistic Toxicology

While standard SDSs classify this compound as Skin Corr.[1] 1B (Corrosive) and Acute Tox. 4 (Oral), the mechanistic risks require deeper understanding:

-

Caustic Tissue Damage: As a primary amine, the free base generated upon contact with physiological fluids (pH 7.[1]4) has a pKa ~9.5. It rapidly saponifies cell membrane lipids and denatures proteins, causing deep, penetrating chemical burns that may not be immediately painful due to nerve damage.[1]

-

Systemic Absorption: The ortho-methoxy substitution increases lipophilicity compared to unsubstituted benzylamine.[1] If the salt is neutralized on the skin, the free base can permeate the stratum corneum, carrying potential CNS risks structurally analogous to phenethylamines.

-

Respiratory Sensitization: Inhalation of dust or mist can cause severe upper respiratory tract irritation and potential sensitization (asthma-like symptoms) upon repeated exposure.[1]

GHS Classification Summary[1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[1] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1] |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[1] |

Part 3: Operational Safety & Handling Protocols

Engineering Controls: The First Line of Defense

Do not handle this compound on an open bench. The hydrochloride salt is often a fine powder prone to static charge, leading to aerosolization.

-

Primary Containment: Use a certified chemical fume hood with a face velocity of 80–100 fpm.[1]

-

Static Control: Use an ionizing bar or anti-static weighing boat when transferring solids.[1] The HCl salt is hygroscopic; static cling often indicates moisture uptake is beginning.[1]

-

Inert Atmosphere: While the salt is stable, the free base (if generated in situ) readily absorbs CO₂ to form carbamates. Handle under Nitrogen or Argon when possible.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with aromatic amines.[1]

-

Gloves (Routine): Double-gloving with Nitrile (minimum 5 mil) .[1] Change outer gloves immediately upon splash.[1]

-

Gloves (Spill/High Exposure): Laminate (Silver Shield/4H) or Viton .[1] Aromatic amines can permeate nitrile in <15 minutes.[1]

-

Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Face shield required if handling >10g or liquid solutions.

-

Body: Lab coat (cotton/poly blend) buttoned to the neck.[1] Chemical-resistant apron for scale-up operations.

Protocol: Safe Weighing and Dissolution

-

Context: The dissolution of amine salts in water is endothermic, but neutralization (free-basing) is highly exothermic.[1]

-

Weighing: Tare a dry, anti-static weighing boat inside the hood. Avoid using metal spatulas if the salt is "sticky" (hygroscopic); use PTFE-coated spatulas.[1]

-

Dissolution: Add the solid to the solvent, not vice versa, to prevent splashing.

-

Neutralization Warning: If converting to the free base using NaOH or NaHCO₃, add the base slowly at 0°C. The heat of neutralization can volatilize the free amine, creating a corrosive vapor hazard.

Part 4: Scientific Integrity - Handling for Enantiomeric Purity

Maintaining the (S)-configuration is critical.[1] Safety protocols must align with quality requirements to prevent re-work and additional exposure.[1]

-

Racemization Risk: Benzylic amines are susceptible to racemization via proton exchange at the benzylic carbon, particularly under:

-

Self-Validating Protocol: Always check optical rotation or chiral HPLC before using the material in a critical step.[1] If the melting point deviates by >2°C from the literature value (check CoA), suspect partial racemization or moisture uptake.

Part 5: Emergency Response & Visualizations

Decision Logic for Exposure

The following diagram outlines the critical decision path for exposure incidents, prioritizing immediate decontamination over neutralization.

Figure 1: Emergency response logic flow.[1] Note the prohibition of solvents for skin cleaning to prevent enhanced absorption.

Safe Handling Workflow

This workflow ensures engineering controls are verified before the chemical is accessed.[1]

Figure 2: Operational workflow emphasizing containment and waste segregation.

Part 6: Storage and Stability

-

Hygroscopicity: The HCl salt will absorb atmospheric moisture, forming a sticky gum that is difficult to handle and weigh accurately.

-

Storage Conditions:

-

Shelf Life: Re-test optical purity every 12 months.

References

-

PubChem. (n.d.).[1] (1S)-1-(2-methoxyphenyl)ethanamine.[1][4] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[1] Chemical Resistance Selection Chart for Protective Gloves. Retrieved October 26, 2023, from [Link]

-

Nugent, T. C.[1] (Ed.). (2010).[1] Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. (Context on racemization risks of benzylic amines).

Sources

- 1. (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride | C9H13ClFNO | CID 52991947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride - High purity | EN [georganics.sk]

- 3. vsnchem.com [vsnchem.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-(2-Methoxyphenoxy)ethylamine hydrochloride monohydrate analytical standard, pharmaceutical impurity standard | Sigma-Aldrich [sigmaaldrich.com]

Principles of Chiral Resolution Using Primary Amines

A Technical Guide for Drug Development Scientists

Executive Summary

In pharmaceutical development, the separation of enantiomers (chiral resolution) remains a critical unit operation, particularly for achieving the high optical purity required by regulatory bodies (e.g., FDA, EMA). While asymmetric synthesis has advanced, diastereomeric salt crystallization remains the industrial workhorse due to its scalability and cost-efficiency.

This guide focuses on the application of chiral primary amines (e.g.,

Part 1: Fundamental Principles

The Thermodynamics of Diastereomeric Salt Formation

The core principle of resolution using primary amines relies on the reaction between a racemic acid (

Unlike enantiomers, which have identical physical properties in an achiral environment, these diastereomeric salts (n-salt and p-salt) possess distinct lattice energies and solubilities.

-

The Driving Force: The separation is driven by

, the difference in Gibbs free energy of solvation between the two salts. -

Primary Amine Advantage: Primary amines (

) are privileged resolving agents because they offer three protons for hydrogen bonding, creating rigid, highly crystalline supramolecular networks with carboxylic acids. This rigidity maximizes the lattice energy difference between the diastereomers.

The Rule of Reciprocity (Marckwald Principle)

A heuristic often overlooked is the Marckwald Principle : If a chiral amine (e.g., (R)-PEA) effectively resolves a racemic acid, the enantiomer of that acid is likely a good resolving agent for the racemic amine. This reciprocity allows researchers to build internal libraries of "matching" acid-base pairs.

Part 2: Strategic Methodologies

The Pope-Peachey Method

Classical resolution uses a 1:1 stoichiometry of amine to acid. The Pope-Peachey method optimizes this by using only 0.5 equivalents of the chiral amine and 0.5 equivalents of an inexpensive achiral base (e.g., NaOH or triethylamine).

-

Mechanism: The chiral amine selectively precipitates the less soluble diastereomer.[3] The achiral base keeps the more soluble enantiomer in solution as an achiral salt.[3][4]

-

Benefit: Reduces the cost of expensive resolving agents by 50% and often improves enantiomeric excess (ee) by minimizing the co-crystallization of the "bad" salt.

Dutch Resolution (Nucleation Inhibition)

Developed by the Kellogg group, Dutch Resolution addresses the common failure mode where diastereomers form a solid solution or fail to crystallize.

-

The Concept: Instead of using one pure resolving agent, a "family" of structurally related amines is used (e.g., 90% Parent Amine + 10% Derivative).

-

Mechanism: The impurities (family members) act as nucleation inhibitors for the undesired diastereomer or growth promoters for the desired one. This selective inhibition prevents the "bad" salt from precipitating, yielding higher purity crystals of the desired salt.

Part 3: Experimental Workflow & Visualization

Mechanism of Action

The following diagram illustrates the thermodynamic pathway of resolution, distinguishing between the solid phase (crystals) and the liquid phase (mother liquor).

Figure 1: Thermodynamic pathway of diastereomeric salt resolution.

Screening Protocol (Decision Tree)

This workflow guides the selection of the optimal resolving agent.

Figure 2: Decision matrix for resolving agent screening and optimization.

Part 4: Experimental Protocols

Standard Screening Protocol

Objective: Identify a "hit" amine that yields crystalline salt with

-

Preparation:

-

Prepare 0.1 mmol of racemic acid in 10 separate vials.

-

Dissolve in 0.5 mL of solvent (EtOH, iPrOH, or EtOAc).

-

-

Addition:

-

Add 0.1 mmol (1.0 eq) of different chiral primary amines to each vial.

-

Key Agents: (R)-

-Phenylethylamine, (R)-1-(1-Naphthyl)ethylamine, (R)-Phenylglycinamide.

-

-

Crystallization:

-

Heat to reflux to ensure full dissolution (clear solution).

-

Cool slowly to room temperature (approx.

). -

If no crystals form after 24h, scratch the glass or add an anti-solvent (Hexane).

-

-

Analysis:

-

Filter crystals.

-

Dissolve a small sample in mobile phase.

-

Analyze via Chiral HPLC.[4]

-

Pope-Peachey Optimization Protocol

Use Case: When the standard resolution works but is too expensive or yield is limited by solubility.

-

Dissolve 10 mmol of Racemic Acid in Ethanol.

-

Add 5 mmol (0.5 eq) of Chiral Primary Amine.

-

Add 5 mmol (0.5 eq) of NaOH (or Triethylamine).

-

Heat to reflux and cool slowly.

-

Result: The chiral amine will preferentially complex with the matching enantiomer (forming the less soluble salt), while the non-matching enantiomer remains in solution as the highly soluble Sodium salt.

Part 5: Key Primary Amines for Resolution

| Resolving Agent | Structure Features | Best For |

| Benzylic primary amine. Rigid, cheap, both enantiomers available.[5] | General purpose. Small carboxylic acids (e.g., Ibuprofen derivatives). | |

| 1-(1-Naphthyl)ethylamine | Larger aromatic surface area ( | Acids with large aromatic groups where PEA fails. |

| Phenylglycinamide | Amide H-bond donors + Primary amine. | Acids requiring multi-point hydrogen bonding. |

| 2-Amino-1-butanol | Aliphatic, hydroxyl group. | More polar acids; antibiotics. |

Part 6: References

-

Pasteur, L. (1853). Recherches sur les alcaloïdes des quinquinas. Comptes Rendus de l'Académie des Sciences. (Foundational work on salt resolution).

-

Pope, W. J., & Peachey, S. J. (1899).[4] The application of powerful optically active acids to the resolution of feebly basic substances. Journal of the Chemical Society, Transactions. Link

-

Nieuwenhuijzen, J. W., et al. (2005).[6] The Dutch Resolution Variant of the Classical Resolution of Racemates by Formation of Diastereomeric Salts.[6] Chemistry – A European Journal.[6] Link

-

Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.[7] CRC Press.[7] (Comprehensive data on specific agents).

-

Saigo, K., et al. (1996). Optical Resolution of

-Methylbenzylamine and Its Derivatives by Preferential Crystallization. Bulletin of the Chemical Society of Japan. Link

Sources

- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Retort [www1.udel.edu]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pure.rug.nl [pure.rug.nl]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

The Role of (S)-1-(2-Methoxyphenyl)ethanamine Hydrochloride as a Chiral Auxiliary: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount, particularly in the synthesis of chiral drugs where enantiomeric purity can be the difference between therapeutic efficacy and adverse effects.[1] Chiral auxiliaries, temporarily incorporated stereogenic groups, offer a robust and predictable strategy for inducing chirality in prochiral substrates.[1] This guide provides a comprehensive technical overview of (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride, a promising yet under-documented chiral auxiliary, exploring its mechanistic underpinnings, practical applications, and its place within the broader context of asymmetric synthesis.

Introduction to Asymmetric Synthesis and the Chiral Auxiliary Approach

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure.[1] Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single desired enantiomer is a cornerstone of modern drug development. Chiral auxiliaries represent a powerful class of reagents that enable this control. The general workflow involves the covalent attachment of an enantiomerically pure auxiliary to a prochiral substrate, followed by a diastereoselective reaction that creates a new stereocenter under the influence of the auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product and is ideally recovered for reuse.[1][2]

(S)-1-(2-Methoxyphenyl)ethanamine, a derivative of the well-known (S)-1-phenylethylamine, has emerged as a valuable tool in this field. Its hydrochloride salt is often used for its stability and ease of handling. This guide will delve into the specific attributes that make this particular auxiliary effective.

Mechanistic Principles of Stereocontrol

The stereodirecting power of (S)-1-(2-Methoxyphenyl)ethanamine stems from a combination of steric and electronic effects. When attached to a substrate, typically forming an amide linkage with a carboxylic acid, the auxiliary creates a chiral environment that dictates the facial selectivity of subsequent reactions, such as enolate alkylation or aldol additions.

The Role of the Ortho-Methoxy Group: Chelation Control

The defining feature of this auxiliary is the methoxy group at the ortho position of the phenyl ring. This group is not merely a steric encumbrance but plays a crucial role in organizing the transition state through chelation. In reactions involving metal enolates (e.g., lithium enolates), the methoxy oxygen can coordinate to the metal cation, creating a rigid, bicyclic-like transition state. This chelation restricts the conformational freedom of the molecule, leading to a highly ordered arrangement that favors the approach of an electrophile from one specific face.

Caption: Chelation by the o-methoxy group rigidifies the transition state.

This chelation-controlled model contrasts with the purely steric-based models for auxiliaries like the parent (S)-1-phenylethylamine, where the phenyl group simply acts as a bulky shield.[2] The additional coordination from the methoxy group in (S)-1-(2-Methoxyphenyl)ethanamine can lead to enhanced diastereoselectivity.

Core Applications and Experimental Protocols

(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride is primarily employed in the asymmetric synthesis of α-substituted carboxylic acids and their derivatives through diastereoselective enolate alkylation.

General Workflow for Asymmetric Alkylation

The overall process can be broken down into three key steps: amide formation, diastereoselective alkylation, and auxiliary cleavage.

Sources

An In-depth Technical Guide to the Physical Characteristics of (S)-1-(2-Methoxyphenyl)ethanamine Hydrochloride

This technical guide provides a comprehensive overview of the physical and chemical characteristics of (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer field-proven insights into the identification, handling, and analysis of this important chiral intermediate.

Introduction: A Key Chiral Building Block in Medicinal Chemistry

(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry. Its structural motif is a key component in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS). It serves as a crucial intermediate in the development of serotonin receptor agonists and antagonists, which are classes of drugs investigated for the treatment of anxiety, depression, and migraine.[1] The specific stereochemistry of the (S)-enantiomer is often critical for achieving the desired pharmacological activity and receptor selectivity.

This guide will detail the known physical properties, analytical characterization methodologies, and safe handling procedures for this compound. While specific experimental data for the (S)-enantiomer of the hydrochloride salt is not widely published, this document compiles information from closely related analogues and the racemic mixture to provide a robust predictive and methodological framework.

Chemical Identity and Molecular Structure

The structural integrity of a chiral intermediate is paramount. (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride is the salt formed from the reaction of the chiral amine (S)-1-(2-Methoxyphenyl)ethanamine with hydrochloric acid. This conversion is a standard practice in pharmaceutical development to improve the stability, crystallinity, and solubility of amine compounds.

| Identifier | Value | Source |

| IUPAC Name | (1S)-1-(2-methoxyphenyl)ethan-1-amine hydrochloride | N/A |

| Synonyms | (S)-(-)-2-Methoxy-α-methylbenzylamine hydrochloride | N/A |

| CAS Number | Not explicitly assigned for the (S)-hydrochloride salt. | N/A |

| 68285-24-5 (for the (S)-free base) | [2] | |

| 17087-50-2 (for the racemic hydrochloride salt) | [2] | |

| Molecular Formula | C₉H₁₄ClNO | [2] |

| Molecular Weight | 187.67 g/mol | [2] |

Physicochemical Properties

| Property | (S)-1-(2-Methoxyphenyl)ethanamine (Free Base) | (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride (Expected) |

| Appearance | Liquid | White to off-white crystalline solid |

| Melting Point | Not applicable (Liquid at room temperature) | Expected to be a defined melting point, higher than the free base. |

| Boiling Point | 118 °C at 17 mmHg | Not applicable (decomposes at high temperatures) |

| Solubility | Soluble in water (22 g/L) | Expected to have high solubility in water and polar protic solvents like methanol and ethanol. |

| Sensitivity | Air sensitive | Likely hygroscopic |

| Storage | Store under an inert atmosphere in a cool, dry place. | Store in a tightly sealed container in a dry and well-ventilated place, protected from moisture. |

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous identification and purity assessment of (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride. The following workflow outlines the critical analytical methods.

Caption: Analytical Workflow for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride, both ¹H and ¹³C NMR would be required.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The choice of solvent is critical; D₂O is a good choice for hydrochloride salts due to its polarity.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A complex multiplet pattern in the range of δ 6.8-7.4 ppm, corresponding to the four protons on the methoxy-substituted benzene ring.

-

Methine Proton (-CH): A quartet adjacent to the amine and methyl groups, likely in the range of δ 4.0-4.5 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8 ppm.

-

Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which will be concentration and solvent-dependent. In D₂O, this peak will exchange with the solvent and may not be observed.

-

Methyl Protons (-CH₃): A doublet in the range of δ 1.5-1.7 ppm due to coupling with the methine proton.

¹³C NMR Spectroscopy Protocol: The sample preparation and instrument setup are similar to ¹H NMR. A proton-decoupled ¹³C spectrum should be acquired.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group will be the most downfield.

-

Methine Carbon (-CH): A signal in the range of δ 50-60 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically δ 15-25 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

FTIR Spectroscopy Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups.

Expected IR Absorption Bands:

-

N-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).

-

C-H Stretch (Aromatic and Aliphatic): Sharp peaks between 3100-2850 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Mass Spectrometry Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this compound.

-

Mass Analysis: Acquire the mass spectrum.

Expected Mass Spectrum: The mass spectrum will show the molecular ion for the free base [M+H]⁺ at an m/z corresponding to the protonated form of C₉H₁₃NO, which is approximately 152.1. The fragmentation pattern would likely involve the loss of the methyl group or cleavage of the ethylamine side chain.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity (enantiomeric excess, ee) of the compound.

Chiral HPLC Protocol:

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one coated with derivatives of cellulose or amylose, is a common starting point for the separation of chiral amines.

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector (typically around 270 nm for the phenyl ring).

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [([S] - [R]) / ([S] + [R])] x 100.

Caption: Chiral HPLC Method Development Workflow

Safety and Handling

As a prudent laboratory practice, (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood. Given that related compounds are known to cause skin and eye irritation or burns, direct contact should be avoided.[3] The hydrochloride salt is likely hygroscopic and should be stored in a tightly sealed container in a desiccator or a dry box.

Conclusion

(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride is a valuable chiral building block with direct applications in pharmaceutical synthesis. While a complete set of experimentally determined physical constants is not widely available, this guide provides a comprehensive framework for its identification, characterization, and handling based on data from closely related compounds and established analytical methodologies. The protocols outlined herein represent a self-validating system for ensuring the quality and purity of this critical intermediate in a research and development setting.

References

-

MySkinRecipes. 1-(2-Methoxyphenyl)ethanamine hydrochloride. Retrieved from [Link]

-

PubChem. (S)-1-(4-Methoxyphenyl)ethylamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stereochemistry of (S)-1-(2-Methoxyphenyl)ethanamine

Abstract

(S)-1-(2-Methoxyphenyl)ethanamine is a chiral primary amine and a valuable building block in modern organic synthesis, particularly within the pharmaceutical industry. Its structural motif, a substituted phenethylamine, is a common feature in a wide array of biologically active molecules.[1] The absolute configuration at the stereogenic center is critical, as enantiomers frequently exhibit profound differences in pharmacological activity, metabolic pathways, and toxicity.[2] This technical guide provides an in-depth exploration of the stereochemistry of (S)-1-(2-Methoxyphenyl)ethanamine, designed for researchers, scientists, and drug development professionals. It covers the foundational principles of its stereoisomerism, industrially relevant methods for obtaining the enantiomerically pure (S)-form, and, most critically, detailed, validated analytical protocols for the unambiguous determination of its stereochemical identity and purity.

Introduction: The Significance of Chirality in (S)-1-(2-Methoxyphenyl)ethanamine

1-(2-Methoxyphenyl)ethanamine possesses a single stereocenter at the carbon atom bearing the amino group, giving rise to two non-superimposable mirror images: the (S) and (R) enantiomers. The methoxy group at the ortho position of the phenyl ring influences the molecule's conformation and electronic properties, which can be pivotal for its interaction with chiral environments such as enzymes or receptors.[3]

In drug development, isolating the desired enantiomer (the eutomer) is often a regulatory and scientific necessity. The other enantiomer (the distomer) may be inactive, less active, or contribute to undesirable side effects.[2] Therefore, robust methods for both the preparation and the analytical confirmation of the stereochemically pure (S)-enantiomer are paramount. This guide provides the scientific rationale and field-proven methodologies essential for achieving this control.

Obtaining the Target Enantiomer: Chiral Resolution

While asymmetric synthesis can directly target the (S)-enantiomer, chiral resolution of the racemic mixture remains a widely employed and scalable strategy, especially in industrial settings.[4] The most common approach is the formation of diastereomeric salts using a chiral resolving agent.

Principle of Diastereomeric Salt Crystallization

This method leverages the reaction of a racemic amine with an enantiomerically pure chiral acid. This creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent system.[4][5] This solubility difference allows for their separation via fractional crystallization. The less soluble diastereomeric salt crystallizes out of the solution, and subsequent treatment with a base liberates the desired, enantiomerically enriched amine.

Common Chiral Resolving Agents for Amines

The selection of a resolving agent is often empirical and may require screening. For primary amines like 1-(2-Methoxyphenyl)ethanamine, derivatives of tartaric acid are a common and effective choice.[6]

-

(+)-Tartaric Acid and its derivatives (e.g., Di-p-toluoyl-D-tartaric acid)

-

(-)-Mandelic Acid

-

(+)-Camphor-10-sulfonic acid

Experimental Workflow: Chiral Resolution

The following diagram illustrates the logical flow of a typical chiral resolution process.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Analytical Verification of Stereochemistry

Once the enantiomerically enriched product is obtained, its stereochemical purity must be rigorously confirmed. Several analytical techniques are employed for this purpose, with chiral HPLC and NMR spectroscopy being the most definitive for quantification.[7]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound due to its high accuracy and resolution.[2][8]

Principle: The technique relies on a Chiral Stationary Phase (CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the CSP.[8] The difference in stability of these complexes leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are exceptionally versatile for this purpose.[8][9]

Experimental Protocol: Chiral HPLC Separation

-

Objective: To determine the enantiomeric excess (e.e.) of (S)-1-(2-Methoxyphenyl)ethanamine.

-

Instrumentation: Standard HPLC system with UV detector.

-

Column: A polysaccharide-based chiral column, such as a DAICEL CHIRALPAK® series column (e.g., OD-H), is a strong starting point for method development for this class of compounds.[10]

-

Mobile Phase: A mixture of n-Hexane and an alcohol modifier like 2-Propanol (IPA) or Ethanol. A typical starting ratio is 90:10 (Hexane:IPA). For basic amines, the addition of a small amount of an amine modifier (e.g., 0.1% Diethylamine) to the mobile phase is crucial to improve peak shape and prevent tailing.[9]

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the amine sample (approx. 1 mg/mL) in the mobile phase.

-

System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.7-1.0 mL/min) until a stable baseline is achieved.

-

Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.

-

Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm or 275 nm).

-

Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

-

Data Presentation: Representative HPLC Results

| Parameter | Value |

| Column | DAICEL CHIRALPAK OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | ~8.5 min (Hypothetical Major Peak) |

| Retention Time (R)-enantiomer | ~10.2 min (Hypothetical Minor Peak) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H or ¹³C NMR cannot differentiate between enantiomers, it becomes a powerful tool for determining enantiomeric purity upon the addition of a chiral auxiliary.[11] This is typically achieved by using a Chiral Derivatizing Agent (CDA) to convert the enantiomers into diastereomers, which are distinguishable by NMR.[12][13]

Principle: The (S)- and (R)-amines react with a single enantiomer of a CDA (e.g., (R)-Mosher's acid chloride or a simpler agent like 2-formylphenylboronic acid with BINOL) to form a mixture of diastereomers.[12][13] In the NMR spectrum, chemically equivalent protons in the original enantiomers become diastereotopic in the resulting products, leading to distinct, well-resolved signals whose integration ratio corresponds directly to the enantiomeric ratio.

Caption: Principle of NMR analysis using a Chiral Derivatizing Agent (CDA).

Experimental Protocol: NMR with a Chiral Derivatizing Agent

-

Objective: To determine the enantiomeric purity of a chiral amine using ¹H NMR.

-

Materials: High-resolution NMR spectrometer, NMR tubes, deuterated solvent (e.g., CDCl₃), chiral amine sample, and a suitable Chiral Derivatizing Agent.

-

Methodology:

-

Derivatization: In a small vial, dissolve the amine sample (1.0 eq) in a suitable solvent. Add the Chiral Derivatizing Agent (e.g., Mosher's acid chloride, 1.1 eq) and a non-nucleophilic base (if necessary). Allow the reaction to proceed to completion.

-

Sample Preparation: Remove the solvent under reduced pressure. Dissolve the resulting crude diastereomeric mixture in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

-

NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) to allow for accurate integration.[8]

-

Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the -CH proton or the -OCH₃ protons) in each of the two diastereomers. Integrate the areas of these two signals to determine the enantiomeric ratio.[8]

-

Optical Polarimetry

Polarimetry is a classical, non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[14]

Principle: Each enantiomer rotates plane-polarized light to an equal but opposite degree. The (S)-enantiomer of 1-(2-Methoxyphenyl)ethanamine is levorotatory (rotates light to the left, designated with a '–' sign). The specific rotation [α] is a characteristic physical constant for a compound under defined conditions.

Protocol & Data Interpretation:

-

Measurement: The observed rotation (α) is measured using a polarimeter.

-

Calculation: The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l x c) where:

-

T is the temperature (°C)

-

λ is the wavelength of light (typically 589 nm, the sodium D-line)

-

α is the observed rotation

-

l is the path length of the sample tube (dm)

-

c is the concentration of the sample (g/mL)

-

-

Interpretation: The measured specific rotation is compared to the literature value for the pure enantiomer. While excellent for confirming the identity of the bulk enantiomer, it is less precise than chromatographic methods for determining high enantiomeric excesses.

Data Table: Physical Properties

| Property | Value | Source |

| CAS Number | 68285-24-5 | [15][16][17] |

| Molecular Formula | C₉H₁₃NO | [15][18] |

| Molecular Weight | 151.21 g/mol | [16][18] |

| Physical Form | Liquid | [15][17] |

| Enantiomeric Excess | ≥98% (Commercially Available) | [19] |

Conclusion

The stereochemical integrity of (S)-1-(2-Methoxyphenyl)ethanamine is a critical quality attribute in its application as a synthetic intermediate. This guide has detailed the fundamental principles of its chirality and outlined a robust, multi-faceted approach to its stereochemical control. By combining scalable production methods like diastereomeric salt resolution with high-fidelity analytical techniques such as chiral HPLC and NMR spectroscopy, researchers and drug development professionals can ensure the production and use of this valuable building block with the highest degree of stereochemical purity and confidence.

References

-

Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]

-

Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters - ACS Publications. Available at: [Link]

-

Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. Available at: [Link]

-

Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. Available at: [Link]

-

Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Chiral analysis by NMR spectroscopy. Tesi di dottorato. Available at: [Link]

-

Resolution of methoxyphenamine and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. Available at: [Link]

-

Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]

-

(S)-1-(2-Methoxyphenyl)ethylamine, ChiPros™, 99%, ee 98+%, Thermo Scientific. Fisher Scientific. Available at: [Link]

-

Chiral analysis. Wikipedia. Available at: [Link]

-

Chiral resolution. Wikipedia. Available at: [Link]

-

Supporting Information For: S1. DOI. Available at: [Link]

-

Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews (RSC Publishing). Available at: [Link]

- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents.

-

A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Quick Company. Available at: [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.

-

Chiral Resolution Screening. Onyx Scientific. Available at: [Link]

-

Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]

-

(S)-1-(3-methoxyphenyl)ethylamine. PubChem. Available at: [Link]

-

2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing. PMC. Available at: [Link]

-

Development of an (S)-1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] Carba Analogue Inhibitor for Murine γ-Aminobutyric Acid Transporter Type 4. ResearchGate. Available at: [Link]

-

Supporting Information. DOI. Available at: [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available at: [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. PMC - NIH. Available at: [Link]

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral analysis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chiral analysis by NMR spectroscopy [tesidottorato.depositolegale.it]

- 12. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 15. fluorochem.co.uk [fluorochem.co.uk]

- 16. (1S)-1-(2-methoxyphenyl)ethanamine | CAS 68285-24-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 17. (S)-1-(2-Methoxyphenyl)ethan-1-amine | 68285-24-5 [sigmaaldrich.com]

- 18. (S)-1-(3-methoxyphenyl)ethylamine | C9H13NO | CID 7020761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. (S)-1-(2-Methoxyphenyl)ethylamine, ChiPros , 99%, ee 98+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of β-Lactams via Staudinger Cycloaddition Utilizing (S)-1-(2-Methoxyphenyl)ethanamine Hydrochloride

Introduction: The Enduring Significance of Chiral β-Lactams

The β-lactam, a four-membered cyclic amide, is a cornerstone of medicinal chemistry. It forms the core structural motif of a vast class of antibiotics, including penicillins, cephalosporins, and carbapenems, which have revolutionized the treatment of bacterial infections.[1][2][3] Beyond their antimicrobial properties, enantiomerically pure β-lactams are highly valued as versatile chiral building blocks in organic synthesis, serving as precursors to amino acids, peptides, and other complex, biologically active molecules.[3][4]

The biological activity of these molecules is critically dependent on their stereochemistry. Therefore, the development of robust asymmetric syntheses to access single enantiomers is a paramount objective in pharmaceutical and chemical research.[5][6] The Staudinger ketene-imine [2+2] cycloaddition, discovered by Hermann Staudinger in 1907, remains one of the most powerful and convergent methods for constructing the β-lactam ring.[2][7] This guide provides a detailed exploration of a diastereoselective Staudinger reaction, employing the chiral auxiliary (S)-1-(2-Methoxyphenyl)ethanamine to control the stereochemical outcome.

Principle of the Method: Chiral Auxiliary-Mediated Diastereoselection

The core strategy involves the use of a chiral auxiliary—an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. In this protocol, (S)-1-(2-Methoxyphenyl)ethanamine serves this purpose.[8] The synthesis proceeds in three key stages:

-

Formation of a Chiral Imine: The chiral amine is condensed with a prochiral aldehyde to form a chiral imine (Schiff base). The stereocenter of the amine now imparts facial bias to the imine's C=N double bond.

-

Diastereoselective Staudinger Cycloaddition: The chiral imine undergoes a [2+2] cycloaddition with a ketene, generated in situ. The steric and electronic properties of the chiral auxiliary guide the ketene to attack one face of the imine preferentially, resulting in the formation of a β-lactam with high diastereoselectivity.[7][9]

-

Auxiliary Cleavage: The chiral auxiliary is removed from the β-lactam nitrogen to yield the desired, enantiomerically enriched N-H or N-substituted β-lactam.

The (S)-1-(2-Methoxyphenyl)ethanamine auxiliary is particularly effective due to the steric bulk of the methoxyphenyl group, which effectively shields one face of the imine, and potential coordinating effects from the methoxy group's oxygen atom that can help organize the transition state.

Mechanistic Pathway of the Staudinger Cycloaddition

The Staudinger reaction is generally understood to proceed through a stepwise mechanism rather than a concerted [2+2] cycloaddition.[4][7]

-

Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the imine's nitrogen atom on the electrophilic central carbon of the ketene.[1][10]

-

Formation of a Zwitterionic Intermediate: This attack generates a zwitterionic enolate intermediate. The stereochemistry of the final product is determined at this stage and during the subsequent ring-closing step.[4][10]

-

Conrotatory Ring Closure: The zwitterionic intermediate undergoes a 4π-electron conrotatory electrocyclic ring closure. The chiral auxiliary on the nitrogen atom directs this closure to predominantly form one diastereomer over the other.[1]

The following diagram illustrates the key steps in the reaction.

Caption: Mechanism of Chiral Auxiliary-Directed Staudinger Reaction.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Acyl chlorides and triethylamine are corrosive and volatile; handle with care. Anhydrous solvents are critical for success.

Protocol 1: Synthesis of the Chiral Imine

This protocol details the formation of the Schiff base from an aldehyde and the chiral amine.

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus with a condenser, add (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride (1.0 eq), the desired aldehyde (1.05 eq), and toluene (approx. 0.2 M).

-

Neutralization: Add triethylamine (NEt₃, 1.1 eq) to the suspension to neutralize the hydrochloride salt and liberate the free amine.

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

-

Monitoring: Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the aldehyde and amine starting materials. The reaction is typically complete within 2-4 hours.

-

Work-up: Once complete, cool the reaction mixture to room temperature. Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting chiral imine is often of sufficient purity for the next step, but can be purified by column chromatography on silica gel if necessary.

Protocol 2: Diastereoselective [2+2] Staudinger Cycloaddition

This protocol describes the crucial cycloaddition step. Ketenes are unstable and are generated in situ.[7][9]

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral imine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).[1] Cool the flask to -78 °C using a dry ice/acetone bath.

-

Base Addition: Add triethylamine (NEt₃, 1.5 eq) to the solution.

-

Ketene Generation & Reaction: In a separate syringe, prepare a solution of the desired acyl chloride (e.g., methoxyacetyl chloride, 1.2 eq) in anhydrous DCM. Add this solution dropwise to the cold, stirring imine/base solution over 30-60 minutes. A slow addition rate is crucial to maintain a low concentration of the ketene and minimize polymerization.

-

Reaction: Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm slowly to room temperature overnight.

-

Monitoring: Monitor the reaction by TLC for the formation of the β-lactam product.

-

Quenching & Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (typical eluents: hexane/ethyl acetate mixtures) to isolate the diastereomerically enriched β-lactam. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Oxidative Cleavage of the Chiral Auxiliary

This protocol describes a common method for removing the N-aralkyl auxiliary.

-

Dissolution: Dissolve the purified β-lactam (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).

-

Oxidation: Cool the solution to 0 °C in an ice bath. Add cerium(IV) ammonium nitrate (CAN, 2.5 eq) portion-wise over 15 minutes. The solution will typically change color.

-

Reaction: Stir the mixture at 0 °C, allowing it to warm to room temperature over 2-4 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting N-H β-lactam by flash column chromatography or recrystallization.

Workflow and Data Summary

The overall synthetic sequence is depicted below.

Caption: Overall workflow for the asymmetric synthesis of β-lactams.

Table 1: Representative Data for Asymmetric β-Lactam Synthesis

| Entry | Aldehyde (R¹) | Acyl Chloride (R², R³) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Benzaldehyde | Methoxyacetyl chloride | ~85% | >95:5 |

| 2 | Cinnamaldehyde | Phenoxyacetyl chloride | ~80% | >95:5 |

| 3 | Isobutyraldehyde | Acetoxyacetyl chloride | ~75% | >90:10 |

Note: Data are representative examples based on typical Staudinger reactions employing chiral auxiliaries. Actual results will vary based on specific substrates and precise reaction conditions.[2]

Troubleshooting and Expert Insights

-

Low Yield in Cycloaddition: This is often due to ketene polymerization. Ensure strictly anhydrous conditions and slow, controlled addition of the acyl chloride at low temperatures. Purity of the imine is also critical; impurities can interfere with the reaction.

-

Poor Diastereoselectivity: Reaction temperature is the most critical variable. Running the cycloaddition at temperatures warmer than -78 °C can significantly erode diastereoselectivity. The choice of solvent can also play a role; less polar solvents sometimes improve selectivity.

-

Incomplete Auxiliary Cleavage: If the CAN reaction stalls, add another small portion of the reagent. Ensure the reaction is not overly dilute. For substrates sensitive to strong oxidants, alternative deprotection strategies (e.g., catalytic hydrogenation for a benzyl-type group) may need to be explored.

-

Epimerization: The C3 proton of the β-lactam can be acidic. Exposure to strong bases or harsh conditions during work-up or purification can lead to epimerization and a loss of stereochemical purity. Use mild conditions and avoid prolonged exposure to basic or acidic media.

Conclusion

The use of (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride as a chiral auxiliary in the Staudinger reaction provides a reliable and highly diastereoselective route to valuable, enantiomerically enriched β-lactams. The protocols outlined herein offer a robust framework for researchers in synthetic chemistry and drug development. By carefully controlling reaction parameters, particularly temperature and reagent purity, this methodology enables access to key chiral synthons for the construction of complex molecular targets.

References

-

Organic Chemistry Portal. Staudinger Synthesis. [Link]

-

Wikipedia. Staudinger synthesis. [Link]

-

AMiner. Asymmetric Synthesis of Β‐lactams by the Staudinger Reaction. [Link]

-

Encyclopedia.pub. Synthesis of β-Lactams. [Link]

-

PubMed Central (National Center for Biotechnology Information). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. [Link]

-

Wiley Online Library. Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. [Link]

-

Royal Society of Chemistry. Stereoselective synthesis of β-lactams: recent examples. [Link]

-

PubMed Central (National Center for Biotechnology Information). Synthesis of chiral lactams by asymmetric nitrogen insertion. [Link]

-

ACS Publications. Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. [Link]

-

PubMed Central (National Center for Biotechnology Information). Novel and Recent Synthesis and Applications of β-Lactams. [Link]

- Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

PubMed Central (National Center for Biotechnology Information). Advances in the chemistry of β-lactam and its medicinal applications. [Link]

-

ResearchGate. Synthesis of chiral lactams by asymmetric nitrogen insertion. [Link]

Sources

- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 2. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]

- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. organicreactions.org [organicreactions.org]

- 8. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 9. aminer.org [aminer.org]

- 10. Staudinger Synthesis [organic-chemistry.org]

Application Note: Asymmetric Aldol Reaction Protocol Utilizing (S)-1-(2-Methoxyphenyl)ethanamine Hydrochloride

For: Researchers, scientists, and drug development professionals engaged in stereoselective synthesis.

Abstract

The asymmetric aldol reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules. This application note provides a detailed protocol for conducting an asymmetric aldol reaction using the chiral primary amine catalyst, (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride. The causality behind experimental choices, a self-validating protocol, and in-depth mechanistic insights are presented to ensure reproducibility and high enantioselectivity. This guide is designed to empower researchers to confidently apply this methodology in their synthetic endeavors, from academic research to industrial drug development.

Introduction: The Power of Asymmetric Organocatalysis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities.[1] Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, has become an indispensable tool for medicinal chemists.[2] Among the various strategies, organocatalysis, which utilizes small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful and environmentally benign approach.[2]

The aldol reaction, which forms a β-hydroxy carbonyl compound, is a fundamental C-C bond-forming reaction. When catalyzed by a chiral amine, this reaction can proceed with high levels of enantioselectivity, a process known as the asymmetric direct aldol reaction.[3] This is often achieved through an enamine-based mechanism, where the chiral amine reversibly condenses with a ketone or aldehyde donor to form a chiral enamine intermediate.[3][4][5] This enamine then attacks an aldehyde acceptor, with the stereochemical outcome dictated by the chiral environment of the catalyst.[4][5]

(S)-1-(2-Methoxyphenyl)ethanamine is a primary amine that has shown promise as a catalyst in such reactions. Its steric and electronic properties, conferred by the methoxy-substituted phenyl group, can effectively shield one face of the enamine intermediate, leading to high stereocontrol. The hydrochloride salt is often used for its stability and ease of handling.

Mechanistic Rationale: The Role of the Chiral Amine

The enantioselectivity of the (S)-1-(2-Methoxyphenyl)ethanamine-catalyzed aldol reaction is rooted in the formation of a transient chiral enamine and the subsequent diastereoselective transition state of the C-C bond-forming step.

Diagram of the Catalytic Cycle:

Caption: Catalytic cycle of the amine-catalyzed asymmetric aldol reaction.

The key to stereocontrol lies in the transition state of the reaction between the chiral enamine and the aldehyde. Theoretical studies suggest that these reactions proceed through a six-membered, chair-like transition state.[4] The bulky 2-methoxyphenyl group of the catalyst directs the incoming aldehyde to the less sterically hindered face of the enamine, leading to the preferential formation of one enantiomer of the aldol product.

Experimental Protocol

This protocol details the asymmetric aldol reaction between a generic ketone (e.g., cyclohexanone) and a generic aldehyde (e.g., 4-nitrobenzaldehyde). Researchers should optimize conditions for their specific substrates.

Materials and Reagents

| Reagent | Purity | Supplier | Comments |

| (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride | ≥98% | Major suppliers | Store in a desiccator. |

| Aldehyde (e.g., 4-Nitrobenzaldehyde) | ≥98% | Major suppliers | Purify by recrystallization if necessary. |

| Ketone (e.g., Cyclohexanone) | ≥99% | Major suppliers | Distill before use. |

| Solvent (e.g., Dimethyl Sulfoxide, DMSO) | Anhydrous | Major suppliers | Use a freshly opened bottle or dry over molecular sieves. |

| Co-catalyst (e.g., Acetic Acid) | Glacial | Major suppliers |

Step-by-Step Procedure

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the asymmetric aldol reaction.

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride (0.1 mmol, 10 mol%).

-

Causality: An inert atmosphere is crucial to prevent the reaction of the enamine intermediate with atmospheric oxygen and moisture, which can lead to side products and reduced yields. Flame-drying the glassware removes adsorbed water.

-

-

Solvent and Co-catalyst Addition: Add anhydrous DMSO (1.0 mL) and acetic acid (0.1 mmol, 10 mol%). Stir the mixture at room temperature until the catalyst is fully dissolved.

-

Causality: DMSO is an excellent solvent for this reaction, promoting the solubility of the reagents and facilitating the reaction. The acidic co-catalyst is essential for the in-situ formation of the active primary amine from its hydrochloride salt and for catalyzing the formation of the enamine intermediate.

-

-

Ketone Addition: Add the ketone (e.g., cyclohexanone, 2.0 mmol, 2.0 equiv.) to the reaction mixture. Stir for 10-15 minutes.

-

Causality: A slight excess of the ketone donor is often used to ensure complete consumption of the aldehyde acceptor. Pre-stirring allows for the initial formation of the chiral enamine.

-

-

Aldehyde Addition: Add the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol, 1.0 equiv.) to the reaction mixture.

-

Causality: The addition of the aldehyde initiates the aldol reaction. For sensitive aldehydes, slow addition via a syringe pump may be beneficial to control the reaction rate and minimize side reactions.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography/liquid chromatography-mass spectrometry (GC/LC-MS). The reaction is typically complete within 24-48 hours at room temperature.

-

Trustworthiness: Regular monitoring is a self-validating step. It ensures that the reaction is proceeding as expected and allows for timely quenching to prevent the formation of byproducts.

-

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: The aqueous work-up removes the catalyst, co-catalyst, and any water-soluble byproducts. Washing with brine helps to remove residual water from the organic layer.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Causality: Column chromatography separates the desired aldol product from unreacted starting materials and any non-polar byproducts.

-

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Expected Results and Troubleshooting

| Substrate Combination | Typical Yield (%) | Typical ee (%) |

| Cyclohexanone + 4-Nitrobenzaldehyde | 85-95 | 90-99 |

| Acetone + Benzaldehyde | 70-80 | 80-90 |

| Cyclopentanone + 4-Chlorobenzaldehyde | 80-90 | 85-95 |

Troubleshooting:

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous.

-

Verify the purity of the starting materials.

-

Increase the reaction time or temperature (with caution, as this may affect enantioselectivity).

-

-

Low Enantioselectivity:

-

Ensure the catalyst is of high enantiomeric purity.

-

Lower the reaction temperature.

-

Screen different solvents and acidic co-catalysts.

-

-

Incomplete Reaction:

-

Increase the catalyst loading (e.g., to 20 mol%).

-

Ensure efficient stirring.

-

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the asymmetric aldol reaction catalyzed by (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride. By understanding the mechanistic principles and following the detailed experimental procedure, researchers can effectively synthesize chiral β-hydroxy ketones with high yields and enantioselectivities. This methodology represents a valuable tool for the construction of complex, stereochemically defined molecules in academic and industrial settings.

References

-

National Center for Biotechnology Information. (n.d.). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. National Institutes of Health. Retrieved from [Link]

-

Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric Enamine Catalysis. Chemical Reviews, 108(3), 1001–1069. Retrieved from [Link]

-